molecular formula C18H16N4OS B279334 6-(4-Methoxyphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Methoxyphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279334
M. Wt: 336.4 g/mol
InChI Key: LHJUTAHLKDFIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methoxyphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of triazolo-thiadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and enzymes involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
6-(4-Methoxyphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Methoxyphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its diverse biological activities and potential therapeutic properties. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in various disease models. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on 6-(4-Methoxyphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Furthermore, the mechanism of action needs to be fully elucidated to optimize its use in various disease models. Finally, the potential side effects and toxicity of this compound need to be investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, 6-(4-Methoxyphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound that has potential therapeutic properties. Its diverse biological activities make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action, optimize its use in disease models, and ensure its safety for clinical use.

Synthesis Methods

The synthesis of 6-(4-Methoxyphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 4-methoxyphenylhydrazine with 2-phenylethyl isothiocyanate, followed by the reaction with 1,3-dibromo-2-propanol and sodium azide. The final product is obtained after cyclization with triethyl orthoformate. This method has been optimized to yield a high purity product.

Scientific Research Applications

6-(4-Methoxyphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

6-(4-Methoxyphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS/c1-23-15-10-8-14(9-11-15)17-21-22-16(19-20-18(22)24-17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3

InChI Key

LHJUTAHLKDFIPB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CCC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CCC4=CC=CC=C4

Origin of Product

United States

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